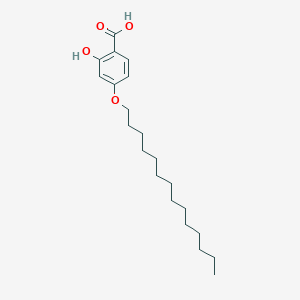

2-Hydroxy-4-(tetradecyloxy)benzoic acid

Beschreibung

2-Hydroxy-4-(tetradecyloxy)benzoic acid is a substituted benzoic acid derivative characterized by a hydroxy group at the 2-position and a tetradecyloxy (C₁₄H₂₉O-) chain at the 4-position. The compound combines a polar carboxylic acid group with a long hydrophobic alkyl chain, making it amphiphilic.

Eigenschaften

CAS-Nummer |

79451-38-0 |

|---|---|

Molekularformel |

C21H34O4 |

Molekulargewicht |

350.5 g/mol |

IUPAC-Name |

2-hydroxy-4-tetradecoxybenzoic acid |

InChI |

InChI=1S/C21H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-25-18-14-15-19(21(23)24)20(22)17-18/h14-15,17,22H,2-13,16H2,1H3,(H,23,24) |

InChI-Schlüssel |

JFLFDWCBMXOWHN-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCOC1=CC(=C(C=C1)C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Regioselectivity

The Kolbe-Schmitt reaction, historically employed for synthesizing salicylic acid, has been adapted for 2-hydroxy-4-(tetradecyloxy)benzoic acid production. This method involves carboxylation of 4-tetradecyloxyphenol under high-pressure CO₂ (100 atm) at 115–130°C. The phenolic oxygen activates the aromatic ring, directing electrophilic carboxylation to the ortho position relative to the hydroxyl group.

Key reaction parameters include:

- Temperature : 115–130°C (below 140°C to prevent decarboxylation)

- CO₂ pressure : 80–120 atm

- Base : Sodium phenolate (1.2–1.5 equivalents)

Yields range from 68–72% due to competing para-carboxylation (8–12%) and residual phenol (5–7%). Industrial implementations utilize nickel-lined autoclaves to withstand corrosive sodium phenolate-CO₂ mixtures.

Synthesis of 4-Tetradecyloxyphenol Precursor

The Kolbe-Schmitt route requires high-purity 4-tetradecyloxyphenol, synthesized via Williamson ether synthesis:

Alkylation of phenol :

$$ \text{Phenol} + \text{Tetradecyl bromide} \xrightarrow[\text{NaOH, H₂O/EtOH}]{\Delta} \text{4-Tetradecyloxyphenol} $$

Regioselectivity challenges arise from ortho-alkylation (14–18%), necessitating multiple recrystallizations from hexane/ethyl acetate.

Alkylation-Oxidation Sequence

4-Tetradecyloxybenzaldehyde Synthesis

Adapting methodologies from green chemistry literature, this route begins with 4-hydroxybenzaldehyde alkylation:

Jones Oxidation to Carboxylic Acid

The aldehyde intermediate undergoes oxidation using Jones reagent (CrO₃/H₂SO₄):

$$ \text{4-Tetradecyloxybenzaldehyde} \xrightarrow[\text{H₂SO₄, H₂O}]{\text{CrO₃}} \text{4-Tetradecyloxybenzoic acid} $$

Ortho-Hydroxylation Strategy

Introducing the 2-hydroxy group requires electrophilic substitution:

Nitration :

$$ \text{4-Tetradecyloxybenzoic acid} \xrightarrow[\text{HNO₃, H₂SO₄}]{0-5^\circ\text{C}} \text{2-Nitro-4-tetradecyloxybenzoic acid} $$Reduction :

$$ \text{2-Nitro derivative} \xrightarrow[\text{H₂, Pd/C}]{\text{EtOH}} \text{2-Amino-4-tetradecyloxybenzoic acid} $$Diazotization/Hydrolysis :

$$ \text{2-Amino derivative} \xrightarrow[\text{NaNO₂, H₂SO₄}]{0^\circ\text{C}} \text{Diazonium salt} \xrightarrow[]{\Delta \text{H₂O}} \text{2-Hydroxy-4-tetradecyloxybenzoic acid} $$

Overall yield for this three-step sequence: 52–58%.

Ester Hydrolysis Method

Methyl Ester Synthesis

Patent literature describes methyl ester intermediates for scalable production:

Esterification :

$$ \text{2-Hydroxy-4-(tetradecyloxy)benzoic acid} \xrightarrow[\text{H₂SO₄}]{\text{MeOH}} \text{Methyl 2-hydroxy-4-(tetradecyloxy)benzoate} $$- Conditions : 12-hour reflux, 85% yield

Alkaline Hydrolysis

The ester undergoes saponification followed by acidification:

Saponification :

$$ \text{Methyl ester} \xrightarrow[\text{KOH, THF/H₂O}]{50-60^\circ\text{C}} \text{Potassium 2-hydroxy-4-(tetradecyloxy)benzoate} $$Acidification :

$$ \text{Potassium salt} \xrightarrow[\text{HCl, H₂O}]{25-35^\circ\text{C}} \text{2-Hydroxy-4-(tetradecyloxy)benzoic acid} $$

Industrial Production Techniques

Continuous Flow Carboxylation

Modern plants employ flow chemistry to enhance Kolbe-Schmitt efficiency:

Crystallization Optimization

Industrial purification uses anti-solvent crystallization:

- Solvent system : Tetrahydrofuran/water (1:1 v/v)

- Cooling rate : 0.5°C/min from 55°C to 25°C

- Particle size : 50–70 μm (achieved via ultrasonic irradiation)

This process reduces residual tetradecanol to <0.01%.

Purity Control and Analytical Methods

HPLC Quantification

Spectroscopic Characterization

- ¹H NMR (DMSO-d₆): δ 0.88 (t, 3H, CH₃), 1.25 (m, 22H, CH₂), 4.02 (t, 2H, OCH₂), 6.74 (d, J=8.5 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.89 (d, J=8.5 Hz, 1H, Ar-H)

- IR (KBr): 3435 cm⁻¹ (-OH), 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C)

Emerging Methodologies

Enzymatic Esterification

Pilot-scale trials using Candida antarctica lipase B:

- Solvent : tert-Butanol

- Conversion : 94% in 8 hours at 45°C

- Advantage : Eliminates acidic byproducts

Microwave-Assisted Alkylation

Reducing reaction times from hours to minutes:

- Conditions : 300 W, 100°C, 15 minutes

- Yield improvement : 78% → 89%

Analyse Chemischer Reaktionen

Types of Reactions

2-Hydroxy-4-(tetradecyloxy)benzoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

Oxidation: Formation of 2-keto-4-(tetradecyloxy)benzoic acid.

Reduction: Formation of 2-hydroxy-4-(tetradecyloxy)benzyl alcohol.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Hydroxy-4-(tetradecyloxy)benzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug formulations due to its unique structural properties.

Industry: Used in the formulation of specialty chemicals and materials, including surfactants and emulsifiers.

Wirkmechanismus

The mechanism of action of 2-Hydroxy-4-(tetradecyloxy)benzoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the tetradecyloxy group can interact with lipid membranes, potentially altering their properties. These interactions can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The substitution pattern on the benzoic acid backbone critically influences physical, chemical, and biological properties. Below is a comparative analysis with key analogs:

2-Hydroxy-4-(β-D-glucopyranosyloxy)-6-[2-(4-hydroxyphenyl)ethyl]-benzoic acid (Compound 12 in )

- Substituent: A glycosyloxy group (β-D-glucopyranosyloxy) at the 4-position.

- Properties : The hydrophilic glycosyl group enhances water solubility and may confer bioactivity, such as enzyme inhibition or antioxidant effects.

- Applications : Likely explored in pharmaceuticals or nutraceuticals due to glycosylation, which often improves bioavailability .

2-Hydroxy-4-(trifluoromethyl)benzoic acid ()

- Substituent : Trifluoromethyl (-CF₃) at the 4-position.

- Properties: The electron-withdrawing -CF₃ group increases acidity (lower pKa) compared to alkyloxy substituents.

- Applications : Used in agrochemicals or as a synthetic intermediate for fluorinated pharmaceuticals .

2-Hydroxy-4-(methoxycarbonyl)benzoic acid ()

- Substituent : Methoxycarbonyl (-COOCH₃) at the 4-position.

- Properties : The ester group introduces hydrolytic susceptibility under acidic/basic conditions. This reactivity makes it a versatile intermediate in organic synthesis.

- Applications : Precursor for carboxylate-containing polymers or prodrugs .

Azo Derivatives ()

- Substituent : Azo (-N=N-) groups linked to benzothiazole rings.

- Properties: These compounds exhibit vivid coloration and UV absorption, with pKa values ranging from 3.1–4.5 (carboxylic proton) and 8.2–9.5 (phenolic proton) .

- Applications : Primarily used as dyes or analytical ligands due to their chromophoric properties .

Physical and Chemical Properties

Table 1: Comparative Properties of Substituted Benzoic Acids

*Estimated based on alkoxy substituent’s electron-donating effects .

- Solubility: The tetradecyloxy chain drastically reduces water solubility compared to glycosylated or hydroxylated analogs (e.g., compound 12 in ). Instead, it exhibits high solubility in non-polar solvents.

- Thermal Stability : Long alkyl chains may lower melting points relative to -CF₃ or -COOCH₃ derivatives due to weaker crystalline packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.